3-(L-Menthoxy)-2-methylpropane-1,2-diol

Description

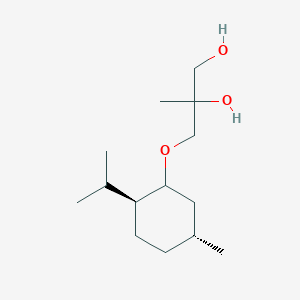

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-10(2)12-6-5-11(3)7-13(12)17-9-14(4,16)8-15/h10-13,15-16H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNCWOPROFTLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(C)(CO)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

124.00 °C. @ 0.40 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 3-(L-Menthoxy)-2-methylpropane-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Details | The Good Scents Company Information System | |

| Record name | 3-(L-Menthoxy)-2-methylpropane-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

195863-84-4 | |

| Record name | 3-(L-Menthoxy)-2-methylpropane-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Contextualization Within Menthyl Derivatives and Glycerol Ether Chemistry

3-(L-Menthoxy)-2-methylpropane-1,2-diol is a member of the p-menthane (B155814) monoterpenoid family of organic compounds. nih.gov These compounds are characterized by a p-menthane backbone, which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. As a derivative of L-menthol (B7771125), it inherits the stereochemical complexity of this naturally occurring chiral alcohol.

The synthesis of this compound involves the reaction of L-menthol with a glycerol (B35011) derivative. One common synthetic route involves the reaction of menthol (B31143) with epichlorohydrin (B41342) under Lewis acid catalysis to form an intermediate, which is then cyclized and hydrolyzed. patsnap.com Another method utilizes the reaction of menthol with 1,3-dihalo-glycerol acetate (B1210297) in a strong alkaline solution at low temperatures. patsnap.com These synthetic pathways highlight the compound's identity as a glycerol ether, a class of compounds characterized by an ether linkage to a glycerol backbone.

Structural Features and Inherited Chirality of 3 L Menthoxy 2 Methylpropane 1,2 Diol

The defining characteristic of 3-(L-Menthoxy)-2-methylpropane-1,2-diol is its well-defined stereochemistry. The "L" in its name signifies that it is derived from L-menthol (B7771125), which has the (1R,2S,5R) configuration. nih.govdrugfuture.com This inherent chirality is a crucial feature, as it allows the molecule to be used as a chiral auxiliary in stereoselective reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.orgsigmaaldrich.com

The molecule possesses multiple stereocenters, contributing to its complex three-dimensional structure. nih.gov The systematic name, 1,2-Propanediol, 2-methyl-3-(((1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-, precisely describes the connectivity and stereochemistry of the molecule. nih.gov

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H28O3 nih.gov |

| Molecular Weight | 244.37 g/mol nih.govnih.gov |

| Appearance | Colourless liquid nih.gov |

| Aroma | Minty, cool nih.gov |

| Solubility | Soluble in hexane (B92381) and ethanol; slightly soluble in water nih.gov |

| Refractive Index | 1.468-1.474 nih.gov |

| Density (20 °C) | 0.978-0.987 g/cm³ nih.gov |

This table summarizes key data for the compound, including its chemical formula and physical properties.

Significance As a Stereochemically Defined Organic Scaffold

Strategic Disconnection and Retrosynthetic Analysis

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the ether linkage, separating the L-menthol (B7771125) fragment from the C3 propane-1,2-diol unit. This leads to two principal synthetic approaches: nucleophilic attack of L-menthol or its corresponding menthoxide on a suitable three-carbon electrophile, or alternatively, the reaction of an L-menthol-derived electrophile with a propane-1,2-diol nucleophile. The former is more common.

The three-carbon electrophile can be envisioned in various forms, such as a chiral epoxide like 2-methyl-2,3-epoxypropan-1-ol or a related species. This strategy is advantageous as it allows for the direct installation of the required stereochemistry at the diol moiety. Another retrosynthetic pathway involves the use of dihaloglycerol acetates, which can be derivatized with L-menthol followed by hydrolysis and cyclization to form an epoxide intermediate. This intermediate is then hydrolyzed to yield the final diol product. patsnap.com

Multi-Step Synthesis Pathways from L-Menthol Precursors

L-menthol serves as a readily available and chiral starting material for the synthesis of this compound. nih.gov Several synthetic routes have been developed, each with its own set of advantages and challenges.

Alkylation Reactions with Chiral Epoxides

One of the most direct methods for synthesizing this compound involves the alkylation of L-menthol with a chiral epoxide. This reaction typically proceeds via a nucleophilic ring-opening of the epoxide by the hydroxyl group of L-menthol, often activated by a base to form the more nucleophilic menthoxide. The choice of the epoxide is critical for establishing the desired stereochemistry of the final product. For instance, the reaction of L-menthol with (R)- or (S)-2-methyl-2,3-epoxypropan-1-ol would lead to different diastereomers of the final product. The regioselectivity of the epoxide opening is also a key consideration, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide ring.

Ring-Opening of Substituted Epoxides with L-Menthol

A widely employed strategy for the synthesis of this compound involves the ring-opening of a substituted epoxide with L-menthol. patsnap.comgoogle.com A common precursor is epichlorohydrin (B41342), which reacts with L-menthol in the presence of a Lewis acid catalyst to form an intermediate halohydrin, 1-chloro-3-(L-menthoxy)propan-2-ol. google.com This intermediate is then treated with a base to induce intramolecular cyclization, forming the epoxide 1,2-epoxy-3-(L-menthoxy)propane. google.com Subsequent hydrolysis of this epoxide under acidic or basic conditions yields the desired this compound. patsnap.comgoogle.com

| Reactants | Catalyst/Conditions | Intermediate | Product | Reference |

| L-Menthol, Epichlorohydrin | Lewis Acid | 1-chloro-3-(L-menthoxy)propan-2-ol | This compound | google.com |

| L-Menthol, Benzyl (B1604629) glycidyl (B131873) ether | Lewis Acid | 1-benzyloxy-3-L-menthoxypropane-2-alcohol | This compound | patsnap.com |

This method offers a versatile approach, as the choice of the initial epoxide and the reaction conditions can be tailored to control the stereochemical outcome of the synthesis.

Derivatization of Dihaloglycerol Acetates

An alternative synthetic route utilizes 1,3-dihalo-glycerol acetates as the starting material. patsnap.com In this method, L-menthol is reacted with a dihaloglycerol acetate (B1210297) under strongly alkaline conditions at low temperatures. This reaction leads to the formation of 1-halo-2-acetoxy-3-L-menthoxypropane. patsnap.com The acetyl protecting group is then hydrolyzed, and the resulting intermediate undergoes cyclization in the presence of a phase transfer catalyst to form 1,2-epoxy-3-L-menthoxypropane. patsnap.com The final step involves the acid-catalyzed hydrolysis of the epoxide to afford this compound. patsnap.com

Catalytic Enhancements in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound can be significantly improved through the use of catalysts. Lewis acids and phase transfer catalysts play crucial roles in different stages of the synthesis.

Role of Lewis Acids and Phase Transfer Catalysts

Lewis acids are frequently employed to catalyze the ring-opening of epoxides with L-menthol. google.comyoutube.com They function by coordinating to the oxygen atom of the epoxide, which polarizes the C-O bonds and makes the epoxide more susceptible to nucleophilic attack by the hydroxyl group of L-menthol. youtube.com This activation lowers the energy barrier for the reaction, leading to faster reaction rates and often improved regioselectivity. Examples of Lewis acids used in these reactions include tin(IV) chloride and boron trifluoride etherate. google.com

Phase transfer catalysts (PTCs) are instrumental in reactions where the reactants are present in immiscible phases, such as an aqueous phase and an organic phase. youtube.com In the synthesis of this compound, particularly in the derivatization of dihaloglycerol acetates and the subsequent cyclization step, a PTC like tetrabutylammonium (B224687) iodide can be used. patsnap.com The PTC facilitates the transfer of the anionic nucleophile (e.g., hydroxide (B78521) or menthoxide) from the aqueous phase to the organic phase where the electrophilic substrate resides, thereby accelerating the reaction rate. patsnap.comyoutube.com

| Catalyst Type | Role in Synthesis | Example | Reference |

| Lewis Acid | Activation of epoxide for ring-opening | Tin(IV) Chloride, Boron Trifluoride Etherate | google.comgoogle.com |

| Phase Transfer Catalyst | Facilitates reaction between immiscible phases | Tetrabutylammonium Iodide | patsnap.com |

Application of Anion-Exchange Resins

The use of anion-exchange resins as catalysts or catalyst supports represents a significant advancement in the synthesis of ethers and diols, offering advantages such as ease of separation, reusability, and potentially milder reaction conditions. While specific literature on the direct use of anion-exchange resins for the synthesis of this compound is not abundant, their application can be inferred from analogous reactions, such as the synthesis of benzyl ethers and the ring-opening of epoxides.

In a typical synthetic route to this compound, a likely pathway involves the reaction of L-menthol with a suitable epoxide, such as 2-methyl-1,2-epoxypropane (isobutylene oxide), followed by hydrolysis of the resulting intermediate. Anion-exchange resins can be employed to catalyze the initial etherification step. The resin, typically a polystyrene matrix with quaternary ammonium (B1175870) functional groups, can be loaded with the menthoxide anion by treatment with a solution of L-menthol and a strong base. This resin-bound menthoxide then serves as a solid-phase nucleophile that reacts with the epoxide.

This method offers several benefits over traditional solution-phase reactions that often utilize strong bases like sodium hydride. The use of a resin-based catalyst simplifies the work-up procedure, as the catalyst can be removed by simple filtration. This minimizes the need for aqueous washes to remove basic residues, which can be problematic for water-soluble or partially water-soluble products like diols. Furthermore, the catalyst can often be regenerated and reused, making the process more cost-effective and environmentally friendly.

The efficiency of the anion-exchange resin catalyzed reaction can be influenced by several factors, including the type of resin, the solvent, and the reaction temperature. Strongly basic anion-exchange resins are generally preferred for this application. The choice of solvent is also critical; it must swell the resin to allow access to the active sites while also solubilizing the reactants.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are typically manipulated include temperature, reaction time, and the molar ratio of reactants and catalysts.

For the initial etherification reaction between L-menthol and an epoxide, temperatures can range from ambient to elevated temperatures, often in the range of 60-130°C when using conventional Lewis acid catalysts. The reaction time is also a critical factor, with typical durations ranging from 0.5 to 15 hours. mysagestore.com The subsequent hydrolysis of the intermediate epoxide to the final diol is generally carried out under milder conditions, with temperatures between 50-80°C and reaction times of 1-3 hours. mysagestore.com

The molar ratio of reactants is another important consideration. Using a slight excess of the epoxide can help to drive the reaction to completion, but can also lead to the formation of byproducts if not carefully controlled. The catalyst concentration must also be optimized; sufficient catalyst is needed to ensure a reasonable reaction rate, but excessive amounts can lead to increased costs and potential side reactions.

The table below summarizes typical reaction conditions for the synthesis of the analogous compound, 3-(L-Menthoxy)propane-1,2-diol, which can serve as a starting point for the optimization of the synthesis of the methylated derivative.

| Parameter | Etherification Step | Hydrolysis Step |

| Catalyst | Lewis Acid (e.g., AlCl₃) | Acid or Base |

| Temperature | 60 - 130 °C | 50 - 80 °C |

| Reaction Time | 0.5 - 15 hours | 1 - 3 hours |

| Solvent | Toluene, Hexane (B92381) | Acetone, Water |

The data in this table is based on the synthesis of 3-(L-Menthoxy)propane-1,2-diol and serves as an illustrative guide for the synthesis of the methylated analog. mysagestore.com

Isolation and Purification Techniques for Synthetic Intermediates and Final Products

The isolation and purification of the synthetic intermediates and the final this compound product are crucial steps to ensure the desired quality. The presence of diastereomers, resulting from the two chiral centers in the molecule, necessitates the use of effective purification techniques.

A general procedure for the isolation of the crude product after the reaction involves neutralizing the catalyst, followed by extraction of the product into an organic solvent. For instance, if an acidic catalyst is used, the reaction mixture can be neutralized with an alkaline aqueous solution. The product is then extracted with a hydrocarbon solvent like hexane or toluene. The solvent is subsequently removed by evaporation to yield the crude product. mysagestore.com

Purification of the final diol and its intermediates is typically achieved through distillation or column chromatography. mysagestore.com Given that the final product is a diol, which is likely to have a high boiling point, vacuum distillation is often employed to prevent thermal decomposition.

Column chromatography is a powerful technique for separating the desired product from unreacted starting materials and byproducts. For the separation of diastereomers, which have different physical properties, standard silica (B1680970) gel chromatography can be effective. However, for challenging separations, reversed-phase chromatography using a C18 stationary phase may be necessary. The choice of eluent is critical and is optimized to achieve the best separation. A gradient of solvents, for example, a mixture of hexane and ethyl acetate for normal-phase chromatography, or water and acetonitrile/methanol for reversed-phase chromatography, is often used.

Elucidation of Absolute and Relative Stereochemistry

The synthesis of the title compound typically involves the etherification of L-menthol, followed by dihydroxylation. chemicalbook.com This process introduces a new stereocenter at the C2 position of the propane-1,2-diol unit. Consequently, the final product can exist as a mixture of diastereomers, differing in the spatial orientation at this newly formed chiral center. nih.govncats.io The IUPAC name, 2-methyl-3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropane-1,2-diol, specifies the configuration of the menthyl group but often leaves the stereochemistry at the C2 of the diol ambiguous, as reflected in its InChI notation. nih.govnih.gov

Definitive elucidation of the absolute and relative stereochemistry of such molecules typically relies on advanced analytical techniques. While specific crystallographic data for this exact compound is not prevalent, methods such as single-crystal X-ray diffraction and stereochemical correlation to compounds of known configuration are standard practice for unambiguously assigning all stereocenters. researchgate.net

Table 1: Stereochemical Features of this compound This table is interactive. You can sort and filter the data.

| Feature | Description | Reference |

|---|---|---|

| Core Moiety | L-Menthol | nih.gov |

| Absolute Stereochemistry (Menthol) | (1R, 2S, 5R) | nih.gov |

| Side Chain | 2-methylpropane-1,2-diol (B142230) | synthonix.com |

| Additional Stereocenter | C2 of the propanediol (B1597323) unit | nih.gov |

| Potential Isomers | Diastereomers at the C2 position | nih.govncats.io |

Influence of the L-Menthol Moiety on Molecular Conformation

The conformation of this compound is largely dictated by the sterically demanding L-menthol group. The cyclohexane (B81311) ring of menthol preferentially adopts a stable chair conformation, wherein its three substituents—the large isopropyl group, the methyl group, and the oxygen of the ether linkage—all occupy equatorial positions. researchgate.netmpg.de This arrangement minimizes steric strain and is the lowest energy conformation.

This inherent conformational preference of the menthol backbone exerts a significant influence on the attached 2-methylpropane-1,2-diol side chain. The bulky nature of the menthyl group restricts free rotation around the C-O-C ether bond, influencing the spatial orientation (conformation) of the diol side chain. The chiral environment created by the menthol moiety forces the side chain to adopt specific preferred conformations to avoid unfavorable steric interactions. Quantum chemical calculations and NMR studies on menthol and its diastereomers have confirmed that the chair conformation is preferred. researchgate.net This steric influence is a key factor in how the molecule interacts with other molecules and biological receptors. nih.govnih.gov

Chirality Transfer in Synthetic Transformations

The L-menthol group is a classic example of a chiral auxiliary, a molecular unit temporarily incorporated into a substrate to control the stereochemical outcome of a synthetic reaction. wikipedia.org The well-defined, rigid conformation of the menthyl group effectively blocks one face of a nearby reactive center, thereby directing an incoming chemical reagent to attack from the less hindered face. This process, known as chirality transfer, allows for the creation of new stereocenters with a high degree of stereoselectivity.

In the context of menthyl derivatives, this principle is widely applied in asymmetric synthesis. For instance, studies on manganese(III) acetate-mediated radical cyclization reactions have shown that using 8-aryl menthyl derivatives as chiral auxiliaries can lead to the formation of products as single isomers with excellent diastereomeric ratios (dr > 99:1). acs.orgnih.gov The steric bulk of the auxiliary is a critical factor; increasing the size of substituents on the menthyl auxiliary can dramatically improve the stereoselectivity of the reaction. acs.org Although the title compound is a stable diol, the L-menthol from which it is derived exemplifies this powerful synthetic strategy. After the desired stereocenter is set, the chiral auxiliary can typically be cleaved from the product. wikipedia.org

Table 2: Examples of Diastereoselectivity using Menthyl-type Chiral Auxiliaries This table is interactive. You can sort and filter the data.

| Reaction Type | Chiral Auxiliary | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Mn(OAc)3-mediated radical cyclization | 8-phenylmenthyl derivative | 38:1 | acs.org |

| Mn(OAc)3-mediated radical cyclization | 8-(3,5-disubstituted phenyl)menthyl derivative | > 99:1 | acs.org |

Methods for Assessing Enantiomeric Purity in Menthyl Diols

Determining the enantiomeric or diastereomeric purity of chiral compounds like menthyl diols is essential for their characterization and application. thieme-connect.de Several analytical methods are employed for this purpose.

NMR Spectroscopy: This is a powerful technique, often used in conjunction with chiral derivatizing agents (CDAs). The diol is reacted with a CDA (e.g., an enantiomerically pure acid) to form a mixture of diastereomeric esters. These newly formed diastereomers are no longer mirror images and will exhibit separate, distinguishable signals in the ¹H or ¹³C NMR spectrum. By integrating the areas of these distinct peaks, a precise ratio of the original diastereomers can be determined. A practical protocol for diols involves a three-component reaction with 2-formylphenylboronic acid and an enantiopure amine to form diastereomeric iminoboronate esters, which show well-resolved signals in the ¹H NMR spectrum. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is a direct and widely used separation technique. The mixture of stereoisomers is passed through a chromatography column containing a chiral stationary phase (CSP). The different isomers interact with the CSP with varying affinities, causing them to travel through the column at different rates and elute at different times. The area of each peak in the resulting chromatogram is proportional to the amount of that isomer in the mixture. thieme-connect.de

Polarimetry: This traditional method measures the degree to which a chiral compound rotates plane-polarized light. The optical purity can be calculated by comparing the specific rotation of the sample to the known maximum rotation of a pure enantiomer. thieme-connect.de However, this method is often less sensitive than NMR or HPLC for detecting very small amounts of an enantiomeric impurity and requires a certified pure standard. thieme-connect.de

Table 3: Comparison of Methods for Assessing Enantiomeric Purity This table is interactive. You can sort and filter the data.

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| NMR with CDA | Conversion to diastereomers with distinct NMR signals. | High precision, no need for complete separation, provides structural information. | Requires chemical derivatization, CDA must be pure. |

| Chiral HPLC | Differential interaction with a chiral stationary phase leads to separation. | Direct method, high sensitivity, applicable to a wide range of compounds. | Requires specialized and often expensive chiral columns. |

| Polarimetry | Measurement of optical rotation. | Simple, rapid, non-destructive. | Lower sensitivity, requires pure sample and a known standard value. |

Conformational Analysis of this compound and Analogues

Conformational analysis is the study of the different three-dimensional arrangements of a molecule (conformers) that arise from rotation about single bonds. chemistrysteps.com For this compound and its analogues, this analysis is a synergistic combination of spectroscopic measurements and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary experimental tool. Key NMR parameters are highly sensitive to molecular geometry. auremn.org.br

Chemical Shifts: The electronic environment of each nucleus determines its chemical shift. The proximity to the electronegative oxygen atom in the ether linkage causes a downfield shift for adjacent protons and carbons. fiveable.me

Coupling Constants: Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the protons through the Karplus equation. Measuring these values provides critical data about the torsional angles along the molecule's backbone and thus its dominant conformation in solution. mpg.de

Computational Chemistry , particularly Density Functional Theory (DFT), is used to complement experimental data. mpg.de Researchers can model different possible conformers (e.g., various chair conformations of the ring and rotamers of the side chain) and calculate their relative energies to predict the most stable structure. researchgate.net Furthermore, theoretical NMR chemical shifts can be calculated for these optimized geometries. A strong correlation between the experimental NMR data and the calculated values for a particular conformer provides powerful evidence for its existence. mpg.de This combined NMR-DFT approach has been successfully used to determine the dominating rotamers and differentiate between prochiral groups in menthol and its various diastereomers. researchgate.netmpg.de

Computational and Theoretical Studies of 3 L Menthoxy 2 Methylpropane 1,2 Diol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. For a molecule like 3-(L-Menthoxy)-2-methylpropane-1,2-diol, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized molecular geometry. frontiersin.orgnih.gov These calculations would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's most stable arrangement in the gas phase. mdpi.com Furthermore, DFT can be used to calculate various electronic properties, including molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net

Conformational Energy Landscapes

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. Mapping the conformational energy landscape is crucial for understanding its flexibility and the relative populations of different conformers at a given temperature. nih.gov

Computational studies on similar molecules like menthol (B31143) have utilized relaxed potential energy scans, for instance, by systematically rotating key dihedral angles (such as those of the isopropyl and hydroxyl groups in menthol) and calculating the corresponding energy at each step using DFT. frontiersin.orgnih.govresearchgate.net This process generates a potential energy surface that reveals the various low-energy conformations (local minima) and the energy barriers (transition states) that separate them. frontiersin.orgresearchgate.net For this compound, such an analysis would focus on the rotation around the C-O ether linkage and the C-C bonds of the propane-1,2-diol moiety. The relative energies of the identified conformers can then be used to calculate their Boltzmann populations, indicating which structures are most likely to be present under experimental conditions.

In Silico Prediction of Spectroscopic Signatures (e.g., NMR shifts, vibrational modes)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

For predicting NMR chemical shifts , a common approach involves geometry optimization of the various conformers of the molecule using DFT, followed by the calculation of NMR shielding tensors using a method like the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.govwsu.edu The calculated shielding tensors are then converted to chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov For a flexible molecule like this compound, the predicted chemical shifts for each conformer would be averaged, weighted by their calculated Boltzmann populations, to obtain a final predicted spectrum that can be compared with experimental data. nih.govbiorxiv.org

The prediction of vibrational modes (infrared and Raman spectra) also relies on initial DFT calculations to obtain the optimized geometry and the corresponding harmonic vibrational frequencies. brehm-research.dechimia.charxiv.orgresearchgate.netarxiv.org These calculations provide the positions and intensities of the absorption bands in the IR and Raman spectra. Comparing the computed spectra with experimental ones can help in the structural elucidation and conformational analysis of the molecule.

Computational Approaches to Reaction Mechanism Elucidation in Synthesis

Computational chemistry can provide significant insights into the mechanisms of chemical reactions, helping to understand how a molecule is formed. For the synthesis of this compound, which is a menthyl ether derivative, computational studies could elucidate the reaction pathway.

One patented method for synthesizing a similar compound, L-menthoxypropane, involves the reaction of menthol with racemic glycidol (B123203) in the presence of a Lewis acid catalyst like tin chloride. google.com To study this reaction computationally, one would model the reactants, the catalyst, and potential intermediates and transition states using DFT. By calculating the energies of these species, a reaction energy profile can be constructed. This profile would reveal the activation energies for different possible steps, allowing for the determination of the most likely reaction mechanism and the rate-determining step. Such studies have been performed for other reactions, like the synthesis of mono-ethylene glycol from formaldehyde, to understand the catalytic cycle and optimize reaction conditions. mdpi.comresearchgate.netcrimsonpublishers.com

Theoretical Analysis of Intermolecular Interactions involving Menthyl Glycols

The diol functional group in this compound is capable of forming hydrogen bonds, which will significantly influence its physical properties and interactions with other molecules.

Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these intermolecular interactions. chemrevlett.comresearchgate.net QTAIM analysis can identify bond critical points and provide information about the nature and strength of hydrogen bonds. chemrevlett.com NBO analysis can reveal the donor-acceptor interactions between orbitals that are responsible for these bonds and calculate their stabilization energies. chemrevlett.com These computational tools have been applied to study hydrogen bonding in a variety of systems, including other diols and molecules with similar functional groups, to understand their self-association and interaction with solvents. researchgate.net For this compound, these analyses would provide a detailed understanding of both intramolecular hydrogen bonding (between the two hydroxyl groups) and intermolecular hydrogen bonding with other molecules.

Chemical Reactivity and Functional Group Transformations of 3 L Menthoxy 2 Methylpropane 1,2 Diol

Reactions of the Vicinal Diol Functional Group

The vicinal diol (a 1,2-diol) is a versatile functional group capable of undergoing various transformations, including oxidation, derivatization, and cyclization reactions.

The oxidation of vicinal diols can proceed via two main pathways depending on the reagents used: cleavage of the carbon-carbon bond between the hydroxyl groups or oxidation of one or both hydroxyl groups without C-C bond cleavage.

While specific studies on the oxidation of 3-(L-Menthoxy)-2-methylpropane-1,2-diol are not extensively detailed in the available literature, the reactivity can be inferred from the general behavior of 1,2-diols. Strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) would be expected to cleave the C-C bond between the two hydroxyl-bearing carbons. This oxidative cleavage would likely yield two different carbonyl-containing fragments.

Milder oxidation, on the other hand, can selectively target the hydroxyl groups. For instance, reactions in dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile (like acetic anhydride (B1165640) in the Swern oxidation) can favor the oxidation of primary and secondary alcohols. nih.gov Given the structure of this compound, selective oxidation of the primary alcohol would yield an α-hydroxy aldehyde, while oxidation of the tertiary alcohol is not possible without breaking a carbon-carbon bond.

Table 1: Potential Oxidation Reactions and Expected Products

| Oxidizing Agent | Reaction Type | Expected Products |

|---|---|---|

| Periodic acid (HIO₄) | Oxidative Cleavage | A ketone and an aldehyde fragment |

| Lead tetraacetate (Pb(OAc)₄) | Oxidative Cleavage | A ketone and an aldehyde fragment |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Selective Oxidation | α-Hydroxy aldehyde |

The primary and tertiary hydroxyl groups of the vicinal diol can be derivatized to form esters, ethers, or other functional groups. These reactions are valuable for altering the molecule's physical properties or for protecting the hydroxyl groups during subsequent synthetic steps. researchgate.net Common derivatizing agents include acyl chlorides and acid anhydrides for esterification. nih.govresearchgate.net

The relative reactivity of the primary versus the tertiary hydroxyl group is a key consideration. The primary hydroxyl group is sterically less hindered and is generally more reactive towards many derivatizing agents. Therefore, it is possible to achieve selective derivatization at the primary position by carefully controlling reaction conditions.

Common derivatization reactions include:

Acetylation: Using acetic anhydride or acetyl chloride can convert the hydroxyl groups to acetate (B1210297) esters. This is a common strategy for the chemoselective transformation of hydroxyl groups. nih.gov

Silylation: Reaction with silyl (B83357) halides (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) can form silyl ethers, which are excellent protecting groups.

A hallmark reaction of vicinal diols is their condensation with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals or ketals (1,3-dioxolanes). nih.govyoutube.comrsc.org This reaction is reversible and is often driven to completion by removing the water formed during the reaction. youtube.com

The reaction of this compound with a ketone (e.g., acetone) or an aldehyde would yield a 1,3-dioxolane (B20135) ring fused to the propane (B168953) backbone. This reaction is a highly efficient method for protecting the diol functionality. nih.gov The formation of these cyclic derivatives is favored for five- and six-membered rings. youtube.com

Reaction Scheme: Formation of a Cyclic Ketal this compound + Acetone ⇌ (in the presence of H⁺) → 2,2,4-trimethyl-5-((L-menthoxy)methyl)-1,3-dioxolane + H₂O

This protection strategy is crucial in multi-step syntheses where the diol's reactivity needs to be masked while other parts of the molecule are being modified. nih.gov

Reactivity of the Ether Linkage and Ether Cleavage Reactions

Ethers are generally unreactive and are often used as solvents for chemical reactions. masterorganicchemistry.com However, the C-O bond of an ether can be cleaved under harsh conditions, typically by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.orglibretexts.org

The cleavage of the ether linkage in this compound would involve protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group. masterorganicchemistry.com A nucleophile, such as a bromide or iodide ion, would then attack one of the adjacent carbon atoms. libretexts.org The reaction mechanism (Sₙ1 or Sₙ2) depends on the structure of the groups attached to the ether oxygen. libretexts.org Given the structure, the nucleophile would likely attack the less sterically hindered carbon of the propane-1,2-diol moiety via an Sₙ2 mechanism. libretexts.orglibretexts.org

Table 2: Ether Cleavage Reaction

| Reagent | Mechanism | Expected Products |

|---|

Chemical Stability and Degradation Pathways under Controlled Conditions

The chemical stability of this compound is an important consideration for its application. While specific degradation studies on this compound are limited, information on related structures suggests good stability under normal conditions. For instance, acyloxy derivatives of 3-L-menthoxypropane are reported to be chemically stable and can be preserved. google.com

Degradation is more likely to occur under forcing conditions such as high temperatures, the presence of strong oxidizing agents, or exposure to high concentrations of acids or bases. nih.gov Potential degradation pathways could involve:

Oxidative Degradation: In the presence of oxygen and potentially metal catalysts, the alcohol functionalities can be oxidized, and the ether linkage may also be susceptible to attack over long periods or at elevated temperatures. nih.gov

Thermal Degradation: At high temperatures, ether cleavage or dehydration reactions involving the alcohol groups could occur.

Exploration of Novel Reaction Pathways and Rearrangements

The exploration of novel reactivity for this compound could involve leveraging the existing functional groups to construct more complex molecular architectures. While the literature primarily focuses on its synthesis and properties as a cooling agent, its structure lends itself to further synthetic exploration. google.comwikipedia.org

Potential areas for novel reaction pathways include:

Intramolecular Cyclizations: Under specific conditions, it might be possible to induce an intramolecular reaction between one of the hydroxyl groups and the ether-linked menthyl group, although this would likely require significant activation.

Rearrangements: Acid-catalyzed rearrangements, such as a pinacol-type rearrangement following selective derivatization, could be investigated.

Multicomponent Reactions: Using the diol as a building block in one-pot multicomponent reactions could lead to the stereoselective synthesis of complex heterocyclic systems. mdpi.com

Further research is needed to fully characterize these more advanced reactive potentials.

Applications of 3 L Menthoxy 2 Methylpropane 1,2 Diol in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of the L-menthoxy moiety, derived from the naturally occurring chiral pool compound L-menthol (B7771125), intrinsically defines 3-(L-Menthoxy)-2-methylpropane-1,2-diol as a chiral building block. This stereochemical feature is fundamental to its application in asymmetric synthesis, where the goal is to create new chemical entities with a specific three-dimensional arrangement.

As a chiral molecule, this compound is a valuable starting material or intermediate for the synthesis of other enantiomerically pure compounds. The synthesis process itself can be designed to yield specific stereoisomers. For instance, methods have been developed to produce (2S)-3-ℓ-menthoxypropane-1,2-diol, a related analog, with high optical purity, demonstrating the controlled transfer of chirality during a chemical transformation. google.com By using this compound as a precursor, chemists can introduce a defined stereocenter into a target molecule, which is a critical step in the synthesis of pharmaceuticals and other biologically active compounds where specific enantiomers often exhibit desired therapeutic effects while others may be inactive or even harmful.

While direct application of this compound as a ligand or chiral auxiliary in asymmetric catalysis is not extensively documented, its molecular structure suggests significant potential for such roles. Chiral 1,2-diols are a well-established class of ligands in organometallic catalysis, capable of coordinating with metal centers to create a chiral environment that can influence the stereochemical outcome of a reaction. nih.gov The two hydroxyl groups of the diol can form a chelate complex with a metal, while the bulky and stereochemically defined L-menthoxy group can direct the approach of a substrate to the catalytic center, thereby inducing enantioselectivity.

This potential is analogous to the function of other chiral ligands derived from natural products, such as myrtenal, which are used in the asymmetric oxidation of sulfides. researchgate.net The principle also aligns with the use of chiral auxiliaries like pseudoephenamine, which guide the stereoselective alkylation of enolates to produce enantiomerically enriched products. nih.govharvard.edu The framework of this compound, featuring both a coordinating diol and a chiral directing group, makes it a promising candidate for investigation in the development of new catalytic systems for asymmetric transformations like reductions, oxidations, and carbon-carbon bond-forming reactions. acs.org

Development of Menthyl-Based Scaffolds for Chemical Research

In medicinal chemistry and drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be built to create a library of compounds with diverse properties. unife.it this compound is itself a menthyl-based scaffold, belonging to the class of p-menthane (B155814) monoterpenoids. nih.gov

This scaffold provides a rigid, stereochemically defined framework that can be systematically modified. The primary and tertiary hydroxyl groups offer reactive sites for further chemical elaboration, allowing for the attachment of different molecular fragments. Such modifications can be used to explore structure-activity relationships in the development of new biologically active agents or materials. The development of chemical scaffolds based on natural products like collagen or other starting materials is a key strategy in creating novel compounds for therapeutic applications. mdpi.comnih.gov The menthyl-based scaffold of this diol offers a unique combination of lipophilicity from the menthyl group and hydrophilicity from the diol moiety, providing a versatile platform for chemical biology research. chemscene.com

Investigation in Specialized Chemical Systems (e.g., phase transfer phenomena)

The synthesis of this compound and its precursors provides a clear example of its involvement in specialized chemical systems, specifically those utilizing phase transfer catalysis. In a patented synthesis route, a key step is the epoxidation of a 1-halogeno-3-l-menthoxypropan-2-ol intermediate. google.com This reaction is carried out using a base, such as sodium hydroxide (B78521), in the presence of a phase transfer catalyst. google.com

The phase transfer catalyst, for example, trimethylbenzylammonium chloride, facilitates the reaction between the water-insoluble organic substrate and the aqueous base by transporting the hydroxide ion into the organic phase. google.com This allows the cyclization reaction to proceed smoothly to form the 1,2-epoxy-3-l-menthoxypropane intermediate, which is then hydrolyzed to the final diol product. google.com This demonstrates the compound's utility within multiphasic reaction systems, a significant area of investigation for improving the efficiency and environmental footprint of chemical manufacturing processes.

Table 1: Role in Phase Transfer Catalysis

| Step | Reactant | Reagents | Catalyst System | Product | Ref. |

|---|

Synthesis of Structurally Related Analogs for Comparative Research

The synthesis of analogs of this compound is a valuable strategy for conducting comparative research and understanding how structural modifications affect physicochemical and biological properties. A prominent example is the study of its non-methylated analog, 3-l-menthoxypropane-1,2-diol (MPD), in comparison to l-menthol for enhancing drug permeation through the skin. researchgate.netnih.gov

In these studies, MPD was found to increase the skin concentration of drugs like indomethacin (B1671933) and antipyrine, though its mechanism differed from that of l-menthol. researchgate.netnih.gov This type of comparative analysis, where the methyl group is absent, helps to elucidate the specific structural requirements for a desired effect. Further research has involved the synthesis of other menthol (B31143) derivatives, such as O-acylmenthols, to develop penetration enhancers with potentially lower irritancy than l-menthol itself. researchgate.net Similarly, prodrugs of menthol have been synthesized and evaluated for their chemical stability and permeability, providing insight into how different promoieties can improve the parent drug's properties. mdpi.com These examples underscore the importance of synthesizing and evaluating a range of structurally related analogs to optimize for specific applications.

Table 2: Comparative Research Analogs

| Analog | Structural Difference from Target Compound | Research Focus | Ref. |

|---|---|---|---|

| 3-l-Menthoxypropane-1,2-diol (MPD) | Lacks the methyl group on the propane (B168953) backbone | Comparison of skin permeation enhancement vs. l-menthol | researchgate.netnih.gov |

| (2S)-3-ℓ-Menthoxypropane-1,2-diol | Different stereoisomer | Investigating properties like cooling sensation | google.com |

| O-acylmenthol derivatives | Ester linkage at the hydroxyl of menthol | Development of skin penetration enhancers | researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-l-Menthoxypropane-1,2-diol (MPD) |

| L-menthol |

| (2S)-3-ℓ-Menthoxypropane-1,2-diol |

| 1-halogeno-3-l-menthoxypropan-2-ol |

| Trimethylbenzylammonium chloride |

| 1,2-epoxy-3-l-menthoxypropane |

| Sodium hydroxide |

| Indomethacin |

| Antipyrine |

| Myrtenal |

| Pseudoephenamine |

Advanced Analytical Methodologies for Research on 3 L Menthoxy 2 Methylpropane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(L-Menthoxy)-2-methylpropane-1,2-diol. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy provides detailed information about the proton environments in the molecule. A patent for the production of this compound reports the following ¹H-NMR data in deuterated chloroform (B151607) (CDCl₃):

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Number of Protons | Assignment |

| 0.78 | d | 6.9 | 3H | -CH(CH ₃)₂ |

| 0.81-0.88 | m | 2H | Cyclohexyl protons | |

| 0.90 | d | 7.0 | 3H | -CH(CH ₃)₂ |

| 0.93 | d | 6.5 | 3H | Cyclohexyl-CH ₃ |

| 0.96-1.01 | m | 1H | Cyclohexyl proton | |

| 1.20-1.26 | m | 1H | Cyclohexyl proton | |

| 1.30-1.40 | broad | 1H | -OH | |

| 1.61-1.66 | m | 2H | Cyclohexyl protons | |

| 2.09 | m | 1H | -CH (CH₃)₂ | |

| 2.14 | m | 1H | -OH | |

| 2.52 | d | 5.9 | 1H | |

| 3.09 | dt | 10.6, 4.1 | 1H | Cyclohexyl-CH -O |

| 3.44 | dd | 9.4, 5.2 | 1H | -O-CH ₂- |

| 3.60 | dd | 11.0, 5.6 | 1H | -C(CH₃)(OH)CH ₂OH |

| 3.73 | dd | 9.4, 5.2 | 1H | -O-CH ₂- |

| 3.91-3.97 | m | 1H | ||

| Data sourced from patent EP1201635B1. Note: The patent provides this data in the context of analyzing 1-chloro-3-1-menthoxypropan-2-ol, which is then hydrolyzed to the target diol. The assignments are inferred for the final product. |

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons. A COSY spectrum would reveal couplings between adjacent protons, helping to trace the proton-proton networks within the menthyl and propanediol (B1597323) fragments. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. While specific 2D NMR data for this compound is not publicly available, these are standard techniques used for the structural confirmation of such molecules.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 244.37 g/mol . A patent detailing the synthesis of this compound provides the following mass spectral data, showing key fragments observed upon ionization:

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 248 | M⁺ | Molecular Ion |

| 165 | [M - C₄H₉O₂]⁺ | |

| 163 | ||

| 139 | [C₁₀H₁₉O]⁺ (Menthoxy group) | |

| 138 | [C₁₀H₁₈]⁺ (Menthene) | |

| 123 | [C₉H₁₅]⁺ | |

| 109 | ||

| 97 | ||

| 95 | ||

| 83 | ||

| 81 | ||

| 71 | ||

| 69 | ||

| 57 | ||

| 55 | ||

| 53 | ||

| 43 | ||

| 41 | ||

| 29 | ||

| 27 | ||

| Data sourced from patent EP1201635B1. Note: The patent lists m/e values for 1-chloro-3-1-menthoxypropan-2-ol, with M+ at 248, which corresponds to the chlorinated precursor, not the final diol (MW 244.37). The fragmentation pattern would be similar but with shifts due to the absence of chlorine. |

The fragmentation pattern is characteristic of the molecule's structure. For instance, the loss of the diol side chain would lead to fragments corresponding to the menthoxy group. Further fragmentation of the menthyl ring would produce a series of smaller ions that are indicative of its terpene origin.

Chiral Chromatography (HPLC, GC) for Enantiomeric Resolution and Purity Determination

This compound possesses multiple chiral centers, leading to the possibility of several stereoisomers. Chiral chromatography is essential for the separation and quantification of these enantiomers and diastereomers, which is critical as different stereoisomers can exhibit distinct biological activities and sensory properties.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioseparation of non-volatile chiral compounds. For a molecule like this compound, which lacks a strong UV chromophore, a refractive index detector (RID) or a chiral detector such as an optical rotation detector would be suitable. The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a wide range of chiral compounds. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. Optimization of the mobile phase composition and column temperature is crucial for achieving baseline separation of the stereoisomers.

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. Due to the hydroxyl groups present in this compound, derivatization to more volatile esters or ethers may be necessary prior to GC analysis. Chiral GC columns are typically capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. Different derivatized cyclodextrins can offer varying selectivities for different enantiomers. Tandem chiral capillary columns can also be employed to enhance separation efficiency for complex mixtures of stereoisomers.

The determination of enantiomeric purity is crucial, and these chiral separation techniques allow for the quantification of each stereoisomer, ensuring the quality and consistency of the product.

Infrared and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Infrared Spectroscopy of this compound reveals characteristic absorption bands corresponding to its functional groups. A patent for its synthesis provides the following IR data:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3422 | O-H stretching (broad, from the diol) |

| 2955, 2922, 2869 | C-H stretching (aliphatic) |

| 1456 | C-H bending |

| 1385, 1370 | C-H bending (gem-dimethyl) |

| 1114, 1067 | C-O stretching (ether and alcohol) |

| Data sourced from patent EP1201635B1. Note: The data is for 1-chloro-3-1-menthoxypropan-2-ol, but the key functional groups are present in the final diol. |

The broad band around 3422 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl groups of the diol moiety. The sharp peaks in the 2800-3000 cm⁻¹ region are due to the C-H stretching vibrations of the methyl, methylene, and methine groups in the molecule. The region between 1000 and 1200 cm⁻¹ contains strong absorptions from the C-O stretching vibrations of the ether linkage and the alcohol groups.

Raman Spectroscopy , while no specific data for this compound is readily available, would provide complementary information. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C skeletal vibrations of the cyclohexane (B81311) ring and the propane (B168953) backbone would be expected to show strong Raman signals. The Raman spectrum of L-menthol (B7771125) shows characteristic peaks that could be used as a reference for the menthoxy portion of the molecule.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique could provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral centers in this compound.

To date, there is no publicly available crystal structure for this compound. If the compound can be crystallized, a single-crystal X-ray diffraction study would unequivocally establish its stereochemistry. This would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained would allow for the construction of an electron density map, from which the positions of the individual atoms can be determined with high precision.

Such a study would be invaluable for:

Confirming the relative and absolute stereochemistry of all chiral centers.

Understanding the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the solid state.

Providing a definitive structural reference for computational modeling and structure-activity relationship studies.

While experimental data is lacking, the potential of X-ray crystallography to provide a complete and unambiguous structural picture of this compound highlights its importance as a research tool in solid-state chemistry.

Future Research Directions and Emerging Trends in Menthyl Diol Chemistry

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability has put significant emphasis on developing environmentally benign synthetic methods. For menthyl diols, this involves moving away from processes that rely on harsh reagents or heavy metal catalysts.

Future research is focused on several key areas:

Catalyst Innovation : A primary goal is the replacement of traditional metal catalysts, which can lead to product contamination and environmental issues. europa.eu Research into "redox-neutral" reactions, which couple oxidation and reduction into a single step, offers a promising avenue. europa.eu This approach avoids external chemical oxidants and reductants, which often generate wasteful by-products. europa.eu

Solvent-Free and Alternative Solvents : Investigations into solvent-free reaction conditions are gaining traction as a way to reduce volatile organic compound (VOC) emissions and simplify purification. google.com Where solvents are necessary, the focus is on green alternatives like supercritical CO2. scribd.com

Atom Economy : Synthetic strategies are being designed to maximize the incorporation of all starting material atoms into the final product. A catalytic asymmetric synthesis of menthol (B31143) from neral, for instance, represents one of the most atom-economic routes developed to date. nih.gov

Renewable Feedstocks : While L-menthol (B7771125) is a natural starting material, research is also exploring the use of other abundant, renewable feedstocks. europa.eulibretexts.org For example, citronellal, a bulk chemical, is a key precursor in efficient industrial menthol synthesis. europa.eu

A comparative look at traditional versus emerging green synthetic pathways highlights the potential for significant environmental and economic benefits. acs.org

Exploration of Biocatalytic Approaches for Stereoselective Synthesis

The precise three-dimensional structure of chiral molecules like 3-(L-Menthoxy)-2-methylpropane-1,2-diol is critical to their function. Biocatalysis, which uses enzymes or whole microorganisms, offers an unparalleled level of stereoselectivity under mild reaction conditions.

Emerging trends in this area include:

Enzyme-Catalyzed Reactions : Lipases, in particular, have demonstrated high enantioselectivity in the synthesis of chiral diols and the resolution of racemic mixtures. livescience.iomdpi.comgoogle.com They can selectively catalyze reactions like esterification or hydrolysis on one enantiomer in a mixture, leaving the other untouched. mdpi.comgoogle.com For example, the lipase (B570770) from Candida rugosa has been used to produce L-menthol with high optical purity. google.com

Desymmetrization of Meso Compounds : Enzymes are effective in the desymmetrization of meso-diols, which are achiral molecules containing multiple stereocenters. This approach avoids the 50% theoretical yield limit of classical kinetic resolutions. mdpi.comresearchgate.net

Process Intensification : To make biocatalysis industrially viable, research is focused on process intensification. This includes using unconventional media like organic solvents to overcome substrate solubility issues and increase product concentrations and conversions significantly. livescience.io

Directed Evolution : Genetic engineering techniques are being used to evolve enzymes with improved stability, activity, and selectivity for specific non-natural substrates, expanding the toolkit for synthesizing novel menthyl diols. researchgate.net

Table 1: Comparison of Biocatalytic Methods for Chiral Menthyl Derivative Synthesis

| Method | Enzyme/Catalyst | Substrate Example | Key Advantage | Reference |

|---|---|---|---|---|

| Kinetic Resolution | Lipase from Candida rugosa | D,L-Menthyl acetate (B1210297) | High enantioselectivity for L-menthol. | google.com |

| Kinetic Resolution | Lipase PS | Racemic diols | Resolution of complex molecules with multiple stereocenters. | mdpi.com |

| Stereoselective HCN Addition | MeHNL (Hydroxynitrile lyase) | 4-isopropylcyclohexanone | Very high cis-selectivity (>96%) for cyanohydrin intermediate. | nih.gov |

| Process Intensification | Synthetic enzyme cascade | Various diols | Increased product concentration and conversion (up to 900 mM and 90%). | livescience.io |

Integration with High-Throughput Experimentation and Data Science in Discovery

The discovery and optimization of new synthetic routes and chiral catalysts is being revolutionized by the integration of high-throughput experimentation (HTE), automation, and data science. acs.org These technologies allow researchers to screen vast numbers of reactions and catalysts quickly and efficiently. chemcopilot.com

Key developments include:

Automated Reaction Screening : HTE platforms, using 96-well or 384-well plates, enable the parallel execution of hundreds of reactions to rapidly identify optimal conditions (catalyst, solvent, base, temperature). acs.orgsigmaaldrich.comacs.orgnih.gov This is particularly effective for complex reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, which are common in pharmaceutical development. acs.org

High-Throughput Analysis : A critical component of HTE is rapid and sensitive analytical methods. For chiral molecules, fluorescence-based assays have been developed to determine the enantiomeric excess (e.e.) of products directly in the reaction wells, with errors of less than 1% e.e. nih.gov This bypasses the need for slower chromatographic methods for initial screening.

Data Science and Machine Learning : Large datasets generated from HTE are being mined using data science and machine learning algorithms. chemrxiv.org These computational models can predict the outcomes of reactions, design novel catalysts, and identify structure-property relationships. chemrxiv.orgnih.govsciencedaily.com For example, deep learning models can predict the binding affinity of a molecule to a biological target based on its stereochemistry, guiding the synthesis of the most promising candidates. nih.gov This data-driven approach significantly reduces the time and resources required for catalyst and drug discovery. advancedsciencenews.com

Design of Novel Menthyl-Based Chiral Auxiliaries and Reagents

L-menthol is a classic and widely used chiral auxiliary—a molecule temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgwikipedia.org Building on this foundation, a key research trend is the rational design of new, more effective chiral auxiliaries and reagents derived from the menthyl scaffold.

Future directions involve:

Enhanced Stereocontrol : The goal is to create auxiliaries that provide even higher diastereoselectivity in a broader range of reactions, such as alkylations, aldol (B89426) reactions, and Michael additions. wikipedia.orgcore.ac.uk

Specialized Reagents : Menthyl derivatives are being incorporated into specialized reagents for specific transformations. For example, l-menthol has been used to create chiral resolving agents for artificial glutamate (B1630785) analogs and as an auxiliary in the synthesis of enantiomerically pure sulfoxides and silanes. wikipedia.orgnih.govresearchgate.net

Computational Design : Quantum chemical calculations and molecular modeling are being used to predict the steric and electronic properties of new auxiliary designs, allowing for in-silico screening before committing to laboratory synthesis. This accelerates the development of auxiliaries tailored for specific transformations.

Ionic Liquids : Novel chiral ionic liquids (CILs) based on (-)-menthol have been designed and synthesized. researchgate.net These compounds can serve as chiral solvents or catalysts, aiming to induce chirality in reactions involving non-chiral substrates. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique molecular structure of menthyl diols is being explored for applications beyond traditional chemistry into the realm of materials science. The interplay between their chirality, branching, and hydroxyl functionalities offers opportunities to create materials with novel properties.

Emerging research areas include:

Polymer Chemistry : The incorporation of methyl-branched diols into polyesters has been shown to be a valuable tool for fine-tuning material properties. acs.org For instance, compared to linear diols, these branched structures can increase the glass transition temperature (Tg), surface hydrophobicity, and resistance to biodegradation. acs.org Glycols like 2-methyl-1,3-propanediol, which shares structural features with the side chain of the title compound, are used to create flexible, weatherable polyester (B1180765) resins whose branched nature prevents crystallization and improves stability. lyondellbasell.com

Self-Assembly and Crystal Engineering : The chirality of menthol has been shown to direct the macroscopic self-assembly of molecules. Enantiomerically pure menthol forms complex, ring-banded spherulites during solidification from a liquid film, a phenomenon not observed with the racemic mixture. acs.org Understanding and controlling this chiral transfer from the molecular to the macroscopic scale could lead to the development of new optical materials or structured surfaces.

Functional Materials : Research into menthol-based compounds is expanding into areas like chiral liquid crystals and functional polymers. The inherent chirality and biocompatibility of the menthyl group make it an attractive building block for advanced materials in fields ranging from electronics to biomedical devices.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Other Names/Acronyms | Molecular Formula | Role/Context |

|---|---|---|---|

| This compound | Cooling Agent 10 | C14H28O3 | Main subject of the article |

| L-Menthol | (-)-Menthol | C10H20O | Chiral starting material, auxiliary |

| Citronellal | C10H18O | Renewable feedstock for menthol synthesis | |

| Isopulegol | C10H18O | Intermediate in menthol synthesis | |

| Neral | C10H16O | Precursor in asymmetric menthol synthesis | |

| 2-Methyl-1,3-propanediol | MPDiol | C4H10O2 | Glycol for polyester resins |

| cis-p-menthane-1,7-diol | C10H20O2 | Related menthane diol |

| l-menthyl ester | | Varies | Chiral intermediate/auxiliary |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.